5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple aromatic rings, including benzo[d]oxazole, benzo[d]thiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]oxazole and Benzo[d]thiazole Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors such as o-aminophenol and o-aminothiophenol, respectively.
Coupling Reactions: The benzo[d]oxazole and benzo[d]thiazole rings are then coupled with a thiophene derivative through cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, modulating their function and leading to various biological effects. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide: A phenylbenzoxazole-based compound with similar structural features.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: A benzo[d]thiazole derivative with potential biological activity.
Uniqueness
5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combination of benzo[d]oxazole, benzo[d]thiazole, and thiophene moieties, which confer distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N3O2S2/c29-23(21-12-13-22(31-21)25-28-18-9-2-4-11-20(18)32-25)26-16-7-5-6-15(14-16)24-27-17-8-1-3-10-19(17)30-24/h1-14H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPUJLWCXIHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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